![molecular formula C32H52N6O14S B13766520 diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate CAS No. 75231-25-3](/img/structure/B13766520.png)
diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate is a complex organic compound with a molecular formula of C32H52N6O14S . This compound is notable for its unique structure, which includes a trimethoxybenzoyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with a suitable amine to form an amide intermediate. This intermediate is then reacted with a pentyl group-containing reagent under specific conditions to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate involves its interaction with specific molecular targets. The trimethoxybenzoyl group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate can be compared with other compounds containing the trimethoxybenzoyl group, such as:
3,4,5-Trimethoxybenzoyl chloride: Used in organic synthesis for introducing the trimethoxybenzoyl group.
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of various derivatives.
3,4,5-Trimethoxybenzyl alcohol: Utilized in the preparation of esters and ethers.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium sulfate in scientific research.
Propiedades
Número CAS |
75231-25-3 |
|---|---|
Fórmula molecular |
C32H52N6O14S |
Peso molecular |
776.9 g/mol |
Nombre IUPAC |
diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate |
InChI |
InChI=1S/2C16H25N3O5.H2O4S/c2*1-21-12-9-11(10-13(22-2)14(12)23-3)15(20)24-8-6-4-5-7-19-16(17)18;1-5(2,3)4/h2*9-10H,4-8H2,1-3H3,(H4,17,18,19);(H2,1,2,3,4) |
Clave InChI |
UYGQTGRJPBNZRX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCC[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


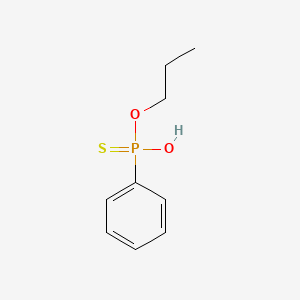

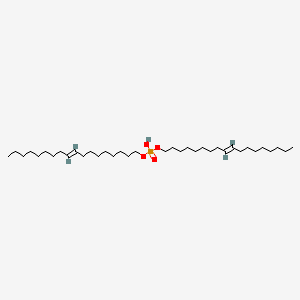

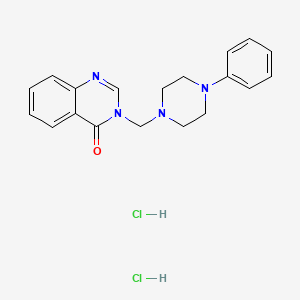

![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)

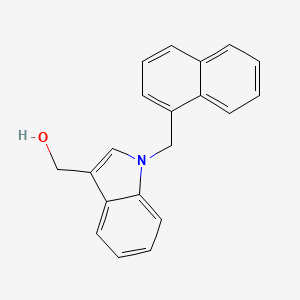
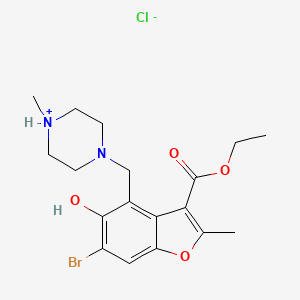
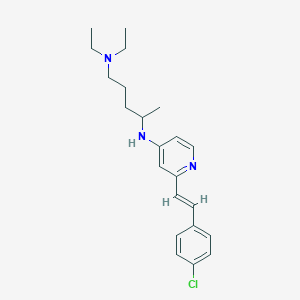


![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
